molecular formula C22H21N5 B2502130 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902025-39-2

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2502130
CAS No.: 902025-39-2
M. Wt: 355.445
InChI Key: WGERHUKJTHQUQT-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H21N5 and its molecular weight is 355.445. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4\text{C}_{19}\text{H}_{20}\text{N}_4

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound under discussion has shown promising results in various in vitro assays.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and others.
  • Methodology : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound over 72 hours.
  • Results :
    • In one study, none of the synthesized pyrazolo[1,5-a]pyrimidin-7-ols exhibited significant growth inhibition against MDA-MB-231 cells compared to control treatments .
    • However, further modifications and derivatizations have been shown to enhance anticancer activity significantly. For instance, triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines exhibited notable cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives are known for a range of biological activities:

  • Antibacterial and Antifungal : Compounds in this class have demonstrated efficacy against various bacterial strains and fungi.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
  • Antitubercular Activity : Certain studies have indicated effectiveness against Mycobacterium tuberculosis.
  • Neuroprotective Effects : Pyrazolo derivatives have been reported to possess neuroprotective properties, suggesting a potential role in treating neurodegenerative disorders .

The precise mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific molecular targets involved in cell proliferation and survival pathways.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Biological ActivityCell Line/ModelIC50 (µM)Reference
AnticancerMDA-MB-231Not significant
AnticancerTriazole-linked hybridsLow micromolar
AntibacterialVarious bacterial strainsVariable
Anti-inflammatoryIn vitro modelsVariable

Scientific Research Applications

Antimycobacterial Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidines, including derivatives of 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, as potent inhibitors of mycobacterial ATP synthase. This mechanism is particularly relevant in the treatment of Mycobacterium tuberculosis , a pathogen responsible for tuberculosis (TB).

Structure-Activity Relationship (SAR)

A comprehensive study synthesized approximately 70 novel analogues and evaluated their activity against M. tuberculosis. The most effective compounds were noted to have specific substitutions that enhanced their potency while maintaining low toxicity levels. For example, analogues with a 3-(4-fluoro)phenyl group exhibited significant in vitro growth inhibition of M. tuberculosis and showed favorable metabolic stability in liver microsomes .

Case Studies

In vitro studies demonstrated that certain derivatives not only inhibited the growth of M. tuberculosis but also displayed low hERG liability, indicating a reduced risk of cardiac side effects . These findings suggest that pyrazolo[1,5-a]pyrimidine derivatives could be developed into viable therapeutic agents against TB.

Antitumor Properties

Beyond its antimycobacterial applications, the compound's structural framework has been explored for its antitumor properties. Pyrazolo[1,5-a]pyrimidines have been recognized as effective inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.

Research Findings

Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance antitumor activity while minimizing off-target effects. For instance, compounds designed with specific substituents at positions 1 and 6 have demonstrated improved selectivity and potency against cancer cell lines .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines are essential for their development as therapeutics. Research has indicated that many derivatives have favorable absorption and distribution characteristics while exhibiting minimal toxicity in preclinical models .

Toxicity Studies

Safety assessments have shown that some derivatives possess low cytotoxicity towards normal cells while effectively targeting diseased cells. This selectivity is crucial for reducing adverse effects during treatment .

Properties

IUPAC Name

5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-3-8-19-16(2)26-22-20(18-10-5-4-6-11-18)15-25-27(22)21(19)24-14-17-9-7-12-23-13-17/h3-7,9-13,15,24H,1,8,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERHUKJTHQUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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